molecular formula C10H15N3O B2704956 4-(Pyrimidin-2-ylamino)cyclohexanol CAS No. 1041525-05-6

4-(Pyrimidin-2-ylamino)cyclohexanol

Cat. No.: B2704956
CAS No.: 1041525-05-6
M. Wt: 193.25
InChI Key: AHMYIXPGCOBQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrimidin-2-ylamino)cyclohexanol is a compound that features a pyrimidine ring attached to a cyclohexanol moiety Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-ylamino)cyclohexanol typically involves the reaction of a pyrimidine derivative with a cyclohexanol derivative under specific conditions. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with a cyclohexanol derivative in the presence of a base such as potassium carbonate in a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-2-ylamino)cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

    Substitution: The amino group on the pyrimidine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of N-substituted pyrimidine derivatives.

Scientific Research Applications

4-(Pyrimidin-2-ylamino)cyclohexanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrimidin-2-ylamino)cyclohexanol is unique due to its specific structure, which combines the properties of both pyrimidine and cyclohexanol

Properties

IUPAC Name

4-(pyrimidin-2-ylamino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-9-4-2-8(3-5-9)13-10-11-6-1-7-12-10/h1,6-9,14H,2-5H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMYIXPGCOBQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.